molecular formula C16H18ClN3O4S B2660202 Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate CAS No. 1008230-40-7

Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate

Cat. No.: B2660202
CAS No.: 1008230-40-7
M. Wt: 383.85
InChI Key: BFCSYZIKYPOOCW-UHFFFAOYSA-N
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Description

Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate (referred to as the "target compound") is a piperazinone derivative featuring a 4-chlorophenylacetyl group modified with a carbamothioyl moiety and a methyl ester. The compound’s molecular weight is approximately 383.85 g/mol, as inferred from its structural formula .

Properties

IUPAC Name

methyl 2-[1-[[2-(4-chlorophenyl)acetyl]carbamothioyl]-3-oxopiperazin-2-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O4S/c1-24-14(22)9-12-15(23)18-6-7-20(12)16(25)19-13(21)8-10-2-4-11(17)5-3-10/h2-5,12H,6-9H2,1H3,(H,18,23)(H,19,21,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFCSYZIKYPOOCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC1C(=O)NCCN1C(=S)NC(=O)CC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate typically involves multi-step organic reactions. One common synthetic route includes the acylation of piperazine derivatives followed by thiocarbamoylation and esterification. Industrial production methods may involve optimized reaction conditions such as controlled temperature, pressure, and the use of catalysts to increase yield and purity.

Chemical Reactions Analysis

Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Common reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the ester group.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Scientific Research Applications

This compound has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex molecules.

    Biology: It may serve as a probe to study biological pathways involving piperazine derivatives.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Differences

The target compound shares a 3-oxopiperazin-2-yl core with several analogs but differs in substituents, which critically influence physicochemical and biological properties. Below is a comparative analysis:

Table 1: Key Structural and Functional Comparisons
Compound Name Substituents Functional Groups Molecular Weight (g/mol) Potential Applications
Target Compound : Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate 4-Chlorophenylacetyl, carbamothioyl, methyl ester Thiourea, ester 383.85 Cytotoxicity, enzyme inhibition
Methyl 2-(4-chlorophenyl)-2-(4-(3-chlorophenyl)-3-oxopiperazin-1-yl) acetate 4-Chlorophenyl, 3-chlorophenyl Ester, piperazinone Not reported Cytotoxic agent (tested in derivatives)
Ethyl 2-(1-(4-chlorophenylsulfonyl)-3-oxopiperazin-2-yl)acetate 4-Chlorophenylsulfonyl Sulfonyl, ethyl ester Not reported Unreported (structural analog)
2-[1-(Chloroacetyl)-3-oxopiperazin-2-yl]-N-(4-methylphenyl)acetamide Chloroacetyl, 4-methylphenyl Amide, chloroacetyl Not reported Unreported (amide-based derivative)

Biological Activity

Methyl (1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazin-2-yl)acetate is a compound of interest due to its potential biological activity, particularly in pharmacology. This compound features a piperazine moiety, which has been associated with various pharmacological effects, including antibacterial, anticancer, and enzyme inhibition activities. This article reviews the biological activity of this compound based on diverse sources, including case studies and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be summarized as follows:

  • Molecular Formula : C13H14ClN3O3S
  • Molecular Weight : 315.79 g/mol
  • IUPAC Name : Methyl 1-{[(4-chlorophenyl)acetyl]carbamothioyl}-3-oxopiperazine-2-acetate

Antibacterial Activity

Numerous studies have highlighted the antibacterial properties of compounds with similar structural motifs. The presence of the piperazine ring is particularly significant in enhancing antibacterial efficacy. For instance, compounds derived from piperazine have shown moderate to strong activity against various bacterial strains, including Salmonella typhi and Bacillus subtilis .

Table 1: Antibacterial Activity of Related Compounds

Compound NameBacterial StrainActivity LevelReference
Compound ASalmonella typhiStrong
Compound BBacillus subtilisModerate
Compound CEscherichia coliWeak

Enzyme Inhibition

The compound also exhibits enzyme inhibition properties. Specifically, it has been studied for its ability to inhibit acetylcholinesterase (AChE) and urease. These enzymes are critical in various physiological processes and their inhibition can lead to therapeutic effects in conditions such as Alzheimer's disease and urinary tract infections.

Table 2: Enzyme Inhibition Potency

Compound NameEnzymeIC50 Value (µM)Reference
Methyl CompoundAChE5.0
Methyl CompoundUrease2.14

Case Studies

  • Antibacterial Screening : A study synthesized a series of piperazine derivatives and evaluated their antibacterial activity against multiple strains. The results indicated that certain derivatives exhibited significant inhibition against Bacillus subtilis, suggesting that modifications to the piperazine structure can enhance antibacterial properties .
  • Enzyme Inhibition Studies : Another research focused on the inhibition of urease by synthesized compounds similar to this compound. The study found that specific structural modifications led to increased potency, with some compounds achieving IC50 values significantly lower than standard inhibitors .

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